Cas no 92203-86-6 (2,3-dihydro-1H-isoindol-4-amine)

2,3-Dihydro-1H-isoindol-4-amine is a heterocyclic amine derivative featuring a partially saturated isoindole core. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fused bicyclic structure provides a rigid scaffold, enabling precise functionalization for targeted applications. The amine group at the 4-position enhances reactivity, facilitating further derivatization through acylation, alkylation, or condensation reactions. Due to its stability and synthetic versatility, 2,3-dihydro-1H-isoindol-4-amine is useful in constructing complex molecules, including bioactive compounds and ligands for catalysis. Its well-defined structure also supports reproducibility in research and industrial processes.
2,3-dihydro-1H-isoindol-4-amine structure
92203-86-6 structure
Product name:2,3-dihydro-1H-isoindol-4-amine
CAS No:92203-86-6
MF:C8H10N2
Molecular Weight:134.1784
MDL:MFCD10000826
CID:1037127
PubChem ID:14795861

2,3-dihydro-1H-isoindol-4-amine 化学的及び物理的性質

名前と識別子

    • Isoindolin-4-amine
    • 2,3-dihydro-1H-isoindol-4-amine
    • ISOINDOLIN‐4‐AMINE
    • 4-aminoisoindoline
    • PS-16984
    • AKOS006303549
    • FT-0756230
    • J-521541
    • AMY32440
    • DTXSID20564154
    • C90573
    • 92203-86-6
    • CS-0183255
    • 4-amino isoindoline
    • SCHEMBL329619
    • 1H-Isoindol-4-amine, 2,3-dihydro-
    • Isoindolin-4-amine, AldrichCPR
    • AB55999
    • 4-amino-isoindoline
    • JVJUKIGIRZNFFY-UHFFFAOYSA-N
    • DA-33515
    • MDL: MFCD10000826
    • インチ: InChI=1S/C8H10N2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5,9H2
    • InChIKey: JVJUKIGIRZNFFY-UHFFFAOYSA-N
    • SMILES: NC1=C2CNCC2=CC=C1

計算された属性

  • 精确分子量: 134.084398327g/mol
  • 同位素质量: 134.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 124
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 38Ų

2,3-dihydro-1H-isoindol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7923-1G
2,3-dihydro-1H-isoindol-4-amine
92203-86-6 97%
1g
¥ 3,306.00 2023-04-13
eNovation Chemicals LLC
D775441-1G
2,3-dihydro-1H-isoindol-4-amine
92203-86-6 97%
1g
$620 2024-07-21
Alichem
A199010211-1g
Isoindolin-4-amine
92203-86-6 95%
1g
$432.64 2023-08-31
1PlusChem
1P00IHIH-250mg
1H-Isoindol-4-amine, 2,3-dihydro-
92203-86-6 97%
250mg
$226.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7923-100mg
2,3-dihydro-1H-isoindol-4-amine
92203-86-6 97%
100mg
¥864.0 2024-04-16
Ambeed
A713459-500mg
Isoindolin-4-amine
92203-86-6 97%
500mg
$474.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7923-10g
2,3-dihydro-1H-isoindol-4-amine
92203-86-6 97%
10g
¥18036.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7923-10.0g
2,3-dihydro-1H-isoindol-4-amine
92203-86-6 97%
10.0g
¥16520.0000 2024-07-20
1PlusChem
1P00IHIH-100mg
1H-Isoindol-4-amine, 2,3-dihydro-
92203-86-6 97%
100mg
$144.00 2024-04-20
Aaron
AR00IHQT-250mg
1H-Isoindol-4-amine, 2,3-dihydro-
92203-86-6 97%
250mg
$229.00 2025-02-13

2,3-dihydro-1H-isoindol-4-amine 関連文献

2,3-dihydro-1H-isoindol-4-amineに関する追加情報

Introduction to 2,3-dihydro-1H-isoindol-4-amine (CAS No. 92203-86-6) and Its Emerging Applications in Chemical Biology

2,3-dihydro-1H-isoindol-4-amine, identified by the chemical identifier CAS No. 92203-86-6, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the isoindole class, a structural motif that is widely recognized for its presence in various bioactive natural products and synthetic drugs. The amine functional group at the 4-position of the isoindole ring system introduces a high degree of reactivity, making it a valuable scaffold for medicinal chemistry applications.

The structure of 2,3-dihydro-1H-isoindol-4-amine features a seven-membered aromatic ring system with a nitrogen atom at the 1-position and an amine group at the 4-position. This configuration allows for diverse chemical modifications, enabling researchers to explore its potential as a precursor in the synthesis of more complex molecules. The compound’s stability under various reaction conditions and its compatibility with multiple synthetic pathways make it an attractive candidate for further exploration in drug discovery.

In recent years, there has been growing interest in isoindole derivatives due to their reported pharmacological properties. Studies have suggested that compounds containing the isoindole scaffold may exhibit activities relevant to neurological disorders, inflammation, and cancer. Specifically, the amine group in 2,3-dihydro-1H-isoindol-4-amine can be exploited to form hydrogen bonds or participate in coordination interactions with biological targets, enhancing binding affinity and selectivity. This feature has prompted investigations into its potential as an intermediate in the development of small-molecule drugs.

One of the most compelling aspects of 2,3-dihydro-1H-isoindol-4-amine is its versatility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize novel analogs with tailored biological activities. For instance, modifications at the 2 and 3 positions of the isoindole ring have been explored to introduce additional functional groups such as halogens, alcohols, or ethers. These modifications can fine-tune the electronic properties of the molecule, influencing its interaction with biological targets.

Recent advancements in computational chemistry have further accelerated the exploration of 2,3-dihydro-1H-isoindol-4-amine as a pharmacophore. Molecular modeling studies have identified key structural features that contribute to its binding affinity for specific protein targets. These insights have guided the design of derivatives with enhanced potency and reduced toxicity. The integration of machine learning algorithms has also enabled high-throughput virtual screening of analogs, streamlining the drug discovery process.

The pharmaceutical industry has shown particular interest in isoindole derivatives due to their potential therapeutic applications. Several clinical trials are currently underway evaluating compounds based on the 2,3-dihydro-1H-isoindol-4-amine scaffold for their efficacy in treating conditions such as pain syndromes and neurodegenerative diseases. Preliminary results from these trials are promising, highlighting the compound’s potential as a lead molecule for future drug development.

Beyond pharmaceutical applications, 2,3-dihydro-1H-isoindol-4-amine has found utility in other areas of chemical biology. Its role as a precursor in synthesizing bioactive molecules has been explored in agricultural research, where it has been used to develop novel pesticides and herbicides. Additionally, its structural features make it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.

The synthesis of 2,3-dihydro-1H-isoindol-4-amino can be achieved through multiple pathways, each offering distinct advantages depending on the desired scale and purity requirements. Common synthetic routes include cyclization reactions involving indole derivatives followed by functional group transformations to introduce the amine group at the 4-position. Advances in green chemistry have also led to the development of more sustainable synthetic methods that minimize waste and energy consumption.

In conclusion, 2 ,3 - dihydro - 1 H - iso indol - 4 - amine ( CAS No . 92203 -86 -6 ) represents a promising scaffold for medicinal chemistry and chemical biology research . Its unique structural features , reactivity , and potential biological activities make it an invaluable asset for drug discovery efforts . As research continues to uncover new applications for this compound , it is likely that its importance will only grow , contributing to advancements across multiple scientific disciplines .

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